molecular formula C9H20S2 B1202460 1,9-Nonanedithiol CAS No. 3489-28-9

1,9-Nonanedithiol

Cat. No. B1202460
CAS RN: 3489-28-9
M. Wt: 192.4 g/mol
InChI Key: GJRCLMJHPWCJEI-UHFFFAOYSA-N
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Description

1,9-Nonanedithiol is a chemical compound that is part of a broader category of organic compounds known for their diverse applications in synthesis and material science. This compound, characterized by the presence of two thiol (–SH) groups at the terminal positions of a nonane (nine-carbon) chain, is of significant interest due to its bifunctional nature, which makes it useful in various chemical reactions and as a building block in polymer and materials chemistry.

Synthesis Analysis

Synthesis approaches for compounds related to 1,9-Nonanedithiol often involve reactions that extend the carbon chain or introduce functional groups at terminal positions. For example, compounds like 9-bromononan-1-ol have been synthesized from nonane-1,9-diol via hydrobromic acid treatment, showcasing methods that might be adapted for the synthesis of 1,9-Nonanedithiol by subsequently introducing –SH groups through suitable reactions (Shi, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,9-Nonanedithiol, such as nonane-1,9-diaminium derivatives, reveals that the aliphatic chain can adopt an extended, nearly all-trans conformation. This structural feature is crucial for understanding the physical and chemical properties of 1,9-Nonanedithiol, as the extended conformation affects its reactivity and interaction with other molecules (Paul & Kubicki, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar backbone structures, like the reaction of 9-borabicyclo[3.3.1]nonane with alkyn-1-yltin compounds, offer insights into potential chemical behaviors of 1,9-Nonanedithiol. These studies illustrate the compound's ability to participate in complex chemical reactions, contributing to the synthesis of novel organic compounds with potential applications in various fields (Wrackmeyer et al., 2009).

Physical Properties Analysis

The physical properties of 1,9-Nonanedithiol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on 1,9-Nonanedithiol might not be readily available, the analysis of closely related compounds can provide valuable insights. For example, studies on the crystal structure of nonane derivatives under low temperature have shed light on the molecular packing and hydrogen bonding patterns, which are crucial for understanding the physical properties of similar compounds (Paul & Kubicki, 2011).

Scientific Research Applications

  • Electrochemical Detection of Ions : It's used in the formation of self-assembled monolayers (SAMs) on gold for the electrochemical detection of Cd2+ ions. The presence of 1,9-nonanedithiol enhances the electroanalytical determination of Cd2+ in aqueous solutions (Malel et al., 2008).

  • Electron Transport in Nanoclusters : It facilitates electron transport in alkanethiolate films decorated with gold nanoclusters, improving charge transfer efficiency to redox molecules in solution (Stolarczyk & Bilewicz, 2006).

  • Synthesis of Biopolyesters : It plays a role in the enzymatic production of 1,9-nonanedioic acid, a valuable building block for polyesters and polyamides. This compound is used in producing biopolyesters via whole-cell biosynthesis (Lee et al., 2019).

  • Temperature-Dependent Spectroscopy : Its structure and thermal behavior are studied using spectroscopy techniques. This research offers insights into the thermal degradation and phase transition of silver 1,9-nonanedithiolate (Choi et al., 2001).

  • Formation of Multilayer Structures : It's used in creating Ag–dithiol–Au multilayer structures, which are confirmed through various spectroscopy and microscopy techniques (Deng et al., 2000).

  • Gold Nanocluster Synthesis : 1,9-Nonanedithiol acts as a bridging agent in the synthesis of gold nanoclusters, enhancing charge transfer to specific molecules (Stolarczyk et al., 2004).

  • Chemiresistor Fabrication : It's used in the fabrication of flexible chemiresistors, comprising cross-linked gold nanoparticles for sensing various analyte vapors (Ketelsen et al., 2020).

  • Formation of Covalently-Coupled Disulfide Multilayers : It aids in forming covalently attached layers on gold, useful in nanotechnology and material science applications (Kohli et al., 1998).

Safety And Hazards

1,9-Nonanedithiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

nonane-1,9-dithiol
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InChI

InChI=1S/C9H20S2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
Source PubChem
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InChI Key

GJRCLMJHPWCJEI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20S2
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DSSTOX Substance ID

DTXSID7063053
Record name 1,9-Nonanedithiol
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Molecular Weight

192.4 g/mol
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Physical Description

Colorless liquid with odor of "stench"; Immiscible in water; [MSDSonline], Liquid
Record name 1,9-Nonanedithiol
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Boiling Point

116.00 °C. @ 0.10 mm Hg
Record name 1,9-Nonanedithiol
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Solubility

insoluble in water; miscible in oils
Record name 1,9-Nonanedithiol
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Density

0.952-0.957
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Product Name

1,9-Nonanedithiol

CAS RN

3489-28-9
Record name 1,9-Nonanedithiol
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Melting Point

-17.5 °C
Record name 1,9-Nonanedithiol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
YC Yang, YL Lee, LYO Yang, SL Yau - Langmuir, 2006 - ACS Publications
Cyclic voltammetry (CV) and in situ scanning tunneling microscopy (STM) were used to examine four dithiol molecules, including 1,6-hexanedithiol, 1,9-nonanedithiol, 1,2-…
Number of citations: 44 pubs.acs.org
E Malel, JK Sinha, I Zawisza, G Wittstock, D Mandler - Electrochimica acta, 2008 - Elsevier
The application of 1,9-nonanedithiol (NDT) self-assembled monolayer (SAM) on gold for the electrochemical determination of Cd 2+ was studied. Interestingly, we found that a NDT …
Number of citations: 26 www.sciencedirect.com
S Huš, M Kolar, P Krajnc - Journal of Chromatography A, 2016 - Elsevier
Removal of silver, lead and cadmium ions from both model solutions and real contaminated water was achieved, in a flow through manner, by using highly porous functionalized poly(…
Number of citations: 73 www.sciencedirect.com
E Malel, JK Sinha, I Zawisza, G Wittstock, D Mandler - isranalytica.org.il
Detection of heavy metals in water has a continuous importance in environmental monitoring, drinking water analysis, investigation of elemental cycles in geochemical studies and …
Number of citations: 0 isranalytica.org.il
W Deng, L Yang, D Fujita, H Nejoh, C Bai - Applied Physics A, 2000 - Springer
Double-ended alkanedithiols, 1,9-nonanedithiol and 1,5-pentanedithiol, formed self-assembled monolayers (SAMs) on Au(l11) substrates and were used to adsorb silver ions from an …
Number of citations: 38 link.springer.com
M Yang, Z Zhang - Electrochimica acta, 2004 - Elsevier
The impediment of heterogeneous electron transfer (ET) reactions of several electroactive species by alkanedithiol self-assembled monolayers (SAMs) and those covered with Au …
Number of citations: 42 www.sciencedirect.com
W Deng, D Fujita, L Yang, H Nejo… - Japanese Journal of …, 2000 - iopscience.iop.org
Self-assembled monolayers (SAMs) of 1, 5-pentanedithiol and 1, 9-nonanedithiol on Au (111) surfaces were used to adsorb copper ions (Cu 2+) from an ethanolic solution of cupric …
Number of citations: 24 iopscience.iop.org
K Stolarczyk, R Bilewicz - Electroanalysis: An International …, 2004 - Wiley Online Library
Monolayers of 4‐hydroxythiophenol (4‐HTP) immobilized on gold electrode (2D SAMs) or gold nanoclusters (3D SAMs) lead to catalytic oxidation of ascorbic acid (AA). The catalytic …
PL Durand, G Chollet, E Grau, H Cramail - RSC advances, 2019 - pubs.rsc.org
Bio-sourced polycarbonate networks have been synthesized from an alkene-functional fatty-acid based polycarbonate precursor. Cross-linked networks were created using the radical …
Number of citations: 14 pubs.rsc.org
C Demaille, M Brust, M Tsionsky, AJ Bard - Analytical chemistry, 1997 - ACS Publications
Spherical ultramicroelectrodes with diameters of 1−30 μm have been prepared by self-assembly of Au nanoparticles and 1,9-nonanedithiol molecules at the tip end of glass micropipets. …
Number of citations: 171 pubs.acs.org

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